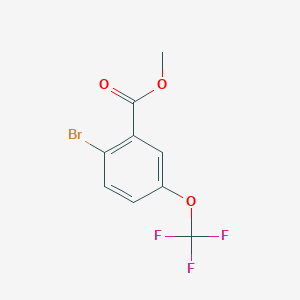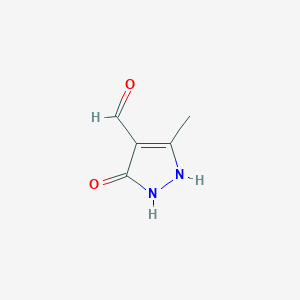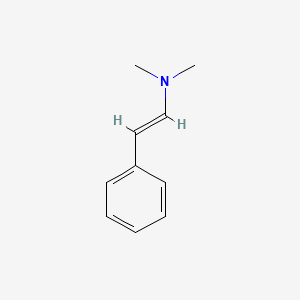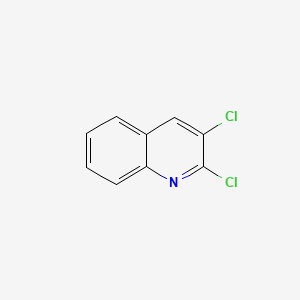
2,3-二氯喹啉
描述
2,3-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N . It has a molecular weight of 198.05 .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloroquinoline consists of a quinoline core with two chlorine atoms attached at the 2nd and 3rd positions .Physical And Chemical Properties Analysis
2,3-Dichloroquinoline has a melting point of 103-105°C .科学研究应用
-
Synthesis of Quinoline Ring Systems
- Application : 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of quinoline ring systems .
- Method : The specific methods of application or experimental procedures vary depending on the desired outcome. Generally, it involves reactions to construct fused or binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of these compounds have been illustrated in various studies .
-
Antibacterial and Antifungal Activities
- Application : Certain derivatives of 2-chloroquinoline-3-carbaldehyde have shown antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus spizizenii, and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis, and Curvularia Lunata .
- Method : The specific methods of application or experimental procedures involve biological evaluation of these compounds .
- Results : The bromo derivative exhibited the highest antibacterial and antifungal activities among the tested compounds .
-
Insecticidal Activities
- Application : Quinoline derivatives have been synthesized for use as insecticides .
- Method : The specific methods of application or experimental procedures involve treatment in a tank filled with distilled water at various concentrations .
- Results : The results of these studies are not specified in the available sources .
-
Synthesis of Binary Quinoline-Cord Heterocyclic Systems
- Application : 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of binary quinoline-cord heterocyclic systems .
- Method : The specific methods of application or experimental procedures involve reactions to construct binary quinoline-cord heterocyclic systems .
- Results : The synthetic applications of these compounds have been illustrated in various studies .
-
Synthesis of Fused Quinoline Systems
- Application : 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of fused quinoline systems .
- Method : The specific methods of application or experimental procedures involve reactions to construct fused quinoline systems .
- Results : The synthetic applications of these compounds have been illustrated in various studies .
-
Antimicrobial Activities
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata .
- Method : The specific methods of application or experimental procedures involve biological evaluation of these compounds .
- Results : The bromo derivative exhibited the highest antibacterial and antifungal activities among the tested compounds .
-
Synthesis of Heterocyclic Compounds
- Application : 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of various heterocyclic compounds .
- Method : The specific methods of application or experimental procedures involve reactions to construct different classes of heterocyclic compounds .
- Results : The synthetic applications of these compounds have been illustrated in various studies .
-
Pharmacological Activities
- Application : The bromo derivative of 2-chloroquinoline-3-carbaldehyde exhibited the highest antibacterial activity against Escherichia coli, Staphylococcus aureus and Bacillus spizizenii and antifungal activity against Aspergillus Niger, Aspergillus Brasiliensis and Curvularia Lunata .
- Method : The specific methods of application or experimental procedures involve biological evaluation of these compounds .
- Results : The bromo derivative exhibited the highest antibacterial and antifungal activities among the tested compounds .
-
Development of Bioactive Compounds
- Application : 2-chloroquinoline-3-carbaldehyde and related analogs are used in the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities .
- Method : The specific methods of application or experimental procedures involve reactions to construct different classes of bioactive heterocyclic compounds .
- Results : The synthetic applications of these compounds have been illustrated in various studies .
安全和危害
属性
IUPAC Name |
2,3-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVNKWCJDAWNAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90450853 | |
| Record name | 2,3-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloroquinoline | |
CAS RN |
613-18-3 | |
| Record name | 2,3-Dichloroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90450853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dichloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DICHLOROQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HU5Y56QYL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



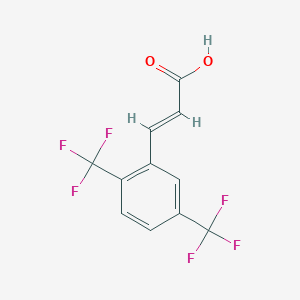
![(2E)-3-[4-Methoxy-3-(methoxymethyl)phenyl]-acrylic acid](/img/structure/B1353733.png)




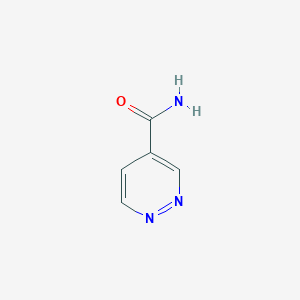


![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)

